molecular formula C13H10O5 B14665972 Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate CAS No. 50743-38-9

Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate

Cat. No.: B14665972
CAS No.: 50743-38-9
M. Wt: 246.21 g/mol
InChI Key: REKYYRFGKDYSMO-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate is a benzopyran derivative, a bicyclic heterocyclic molecule composed of a benzene ring fused to a heterocyclic pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate typically involves the Vilsmeier-Haack formylation of appropriate o-hydroxyacetophenones . This method, however, often results in low yields (20-30%) due to the complexity of the reaction . Another approach involves the condensation of aldehydes with various reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or hydrazines.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

50743-38-9

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

ethyl 3-formyl-4-oxochromene-6-carboxylate

InChI

InChI=1S/C13H10O5/c1-2-17-13(16)8-3-4-11-10(5-8)12(15)9(6-14)7-18-11/h3-7H,2H2,1H3

InChI Key

REKYYRFGKDYSMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C=O

Origin of Product

United States

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